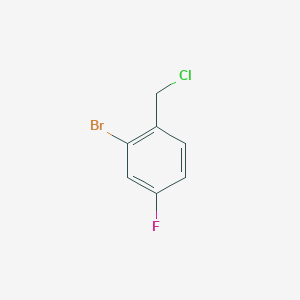

2-Bromo-1-(chloromethyl)-4-fluorobenzene

Overview

Description

“2-Bromo-1-(chloromethyl)-4-fluorobenzene” is likely a halogenated organic compound. These compounds are known for their reactivity and are often used in various chemical reactions .

Synthesis Analysis

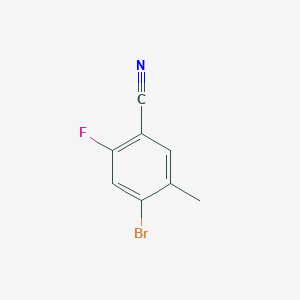

While specific synthesis methods for “this compound” are not available, halogenated organic compounds are generally synthesized through halogenation reactions .Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzene ring with bromo, chloromethyl, and fluorine substituents. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis

Halogenated organic compounds, such as “this compound”, are moderately or very reactive. They may be incompatible with strong oxidizing and reducing agents .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Similar compounds are often colorless liquids with specific densities, boiling points, and refractive indices .Scientific Research Applications

Organic Synthesis Applications

"2-Bromo-1-(chloromethyl)-4-fluorobenzene" serves as an important intermediate in the synthesis of complex organic molecules. For instance, it can be used in the preparation of fluorine-18 labelled synthons, such as 4-fluorobromobenzene and 4-fluoroiodobenzene, which are valuable precursors for organometallic nucleophilic reagents. This process involves a one-step preparation achieved by nucleophilic exchange on corresponding bromo- and iodophenyl-trimethylammonium salts, demonstrating the compound's utility in radiochemical syntheses (Gail & Coenen, 1994).

Material Science and Catalysis

The compound has relevance in the field of material science, particularly in the development of new materials and catalysts. The study of halocarbons as hydrogen bond acceptors, for example, includes haloethylbenzenes like "this compound." Such compounds are used to examine the role of halocarbons in forming hydrate clusters, providing insights into their potential as weak hydrogen bond acceptors in material synthesis and catalytic processes (Robertson et al., 2018).

Analytical Chemistry

In analytical chemistry, "this compound" is used in studying the vibrational spectra of halobenzene cations, which aids in understanding the electronic and structural properties of halobenzenes. Such studies are critical for developing analytical methods and understanding reaction mechanisms involving halobenzenes (Kwon, Kim, & Kim, 2002).

Electrochemistry

The electrochemical fluorination of aromatic compounds, including halobenzenes, is another area where "this compound" finds application. This involves studying the side reactions during the fluorination process, which is crucial for optimizing electrochemical reactions and understanding the mechanisms involved in the fluorination of aromatic compounds (Horio et al., 1996).

Mechanism of Action

Target of Action

The specific targets of a compound depend on its chemical structure and properties. Halogenated hydrocarbons like “2-Bromo-1-(chloromethyl)-4-fluorobenzene” can potentially react with a variety of biological molecules, including proteins and nucleic acids .

Mode of Action

The mode of action would depend on the specific biological target. For example, if the compound were to react with a protein, it could potentially alter the protein’s structure and function .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. If the compound were to interact with key enzymes or signaling molecules, it could potentially disrupt or alter various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. Halogenated hydrocarbons are generally lipophilic, which means they can potentially cross cell membranes and distribute throughout the body. They can be metabolized by various enzymes, and excreted in the urine or feces .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Potential effects could include altered protein function, disrupted cellular signaling, or even cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain enzymes or cofactors may be required for the compound to exert its effects .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-bromo-1-(chloromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXESCQMTNVSFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

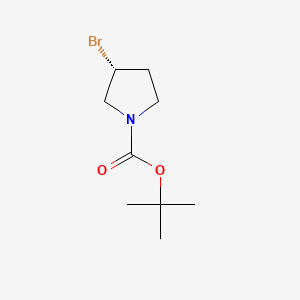

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517387.png)

![tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1517406.png)